molecular formula C29H32N4O2 B14798598 3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-

3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-

Cat. No.: B14798598
M. Wt: 468.6 g/mol
InChI Key: CXGCXASRQWJMND-UHFFFAOYSA-N
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Description

3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl- involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include hydrazine derivatives, formic acid, and alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine structures but different substituents.

    Pyridinylmethoxy Compounds: Molecules with pyridinylmethoxy groups attached to different core structures.

    Dimethylated Aromatics: Aromatic compounds with dimethyl groups in various positions.

Uniqueness

3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl- is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H32N4O2

Molecular Weight

468.6 g/mol

IUPAC Name

2-[6-[4-[3-methyl-2-[5-(pyridin-2-ylmethoxy)pyridin-2-yl]butan-2-yl]phenyl]pyridazin-3-yl]propan-2-ol

InChI

InChI=1S/C29H32N4O2/c1-20(2)29(5,27-15-13-24(18-31-27)35-19-23-8-6-7-17-30-23)22-11-9-21(10-12-22)25-14-16-26(33-32-25)28(3,4)34/h6-18,20,34H,19H2,1-5H3

InChI Key

CXGCXASRQWJMND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)C2=NN=C(C=C2)C(C)(C)O)C3=NC=C(C=C3)OCC4=CC=CC=N4

Origin of Product

United States

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